N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide

Medicinal Chemistry Chemical Biology Spirocyclic Synthesis

N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide (CAS 2095939-61-8, molecular formula C13H24N2O2, molecular weight 240.34 g/mol) is a synthetic spirocyclic compound supplied commercially as a research chemical. The molecule integrates a 2-azaspiro[4.5]decane core with a methoxyacetamide side chain appended via a methylene linker at the 4-position of the spiro system.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 2095939-61-8
Cat. No. B2455691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide
CAS2095939-61-8
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCOCC(=O)NCC1CNCC12CCCCC2
InChIInChI=1S/C13H24N2O2/c1-17-9-12(16)15-8-11-7-14-10-13(11)5-3-2-4-6-13/h11,14H,2-10H2,1H3,(H,15,16)
InChIKeyJSLQEGHFPQGZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide (CAS 2095939-61-8): Structural Identity and Procurement Starting Point


N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide (CAS 2095939-61-8, molecular formula C13H24N2O2, molecular weight 240.34 g/mol) is a synthetic spirocyclic compound supplied commercially as a research chemical . The molecule integrates a 2-azaspiro[4.5]decane core with a methoxyacetamide side chain appended via a methylene linker at the 4-position of the spiro system. The spirocyclic architecture introduces three-dimensional shape and conformational restriction, which are prized features in medicinal chemistry for enhancing target selectivity and improving physicochemical properties relative to flat aromatic analogs [1]. The methoxyacetamide group provides hydrogen-bond donor and acceptor functionality, along with increased polarity compared to simple N-alkyl or N-Boc derivatives. As of the knowledge cutoff, no journal-published bioactivity data (IC50, Ki, EC50) or structure-activity relationship studies specifically addressing this compound were identifiable in PubMed, BindingDB, ChEMBL, or patent repositories. Consequently, differentiation evidence must rely on its distinct structural and physicochemical attributes versus the closest commercially available analogs.

Why N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide Cannot Be Replaced by Generic Azaspiro Analogs


Spirocyclic compounds with superficially similar cores can exhibit profoundly different biological and physicochemical behaviors because small changes in ring size, nitrogen position, linker length, and N-substitution alter three-dimensional shape, lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. The target compound bears a methoxyacetamide group at the 4-position of the 2-azaspiro[4.5]decane scaffold. In contrast, the closest commercially cataloged analog, tert-butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate, carries a Boc (tert-butoxycarbonyl) protecting group at the same position . The Boc group imparts distinct steric bulk, lipophilicity (XLogP3 contribution), and hydrogen-bond acceptor character compared to the methoxyacetamide moiety, altering membrane permeability, solubility, and target-binding profiles. Similarly, the 1-position regioisomer, N-{8-azaspiro[4.5]decan-1-yl}-2-methoxyacetamide (CAS 2137585-06-7), positions the methoxyacetamide handle at a different ring junction, which changes the spatial orientation of the functional group and consequently any structure-activity relationships . These structural variations are non-trivial; they cannot be assumed to yield equivalent biological outcomes without explicit comparative experimental data. Researchers and procurement professionals must therefore treat each azaspiro derivative as a distinct entity rather than an interchangeable commodity. To date, no public comparative bioactivity data exist for these analogs, underscoring the necessity of experimental validation rather than reliance on structural similarity for compound selection.

Quantitative Differentiation Evidence for N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide Versus Closest Analogs


Molecular Weight and Formula Differentiation vs. Boc-Protected Analog

The target compound (C13H24N2O2, MW 240.34) differs from its closest commercially cataloged analog, tert-butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate (C15H28N2O2, MW 268.39), by 28.05 g/mol (11.7% mass reduction) . The replacement of the Boc group (C5H9O2) with a methoxyacetyl group (C3H5O2) eliminates the tert-butyl moiety, reducing both molecular weight and calculated lipophilicity. This mass and lipophilicity reduction is relevant for lead optimization campaigns where lower molecular weight and LogP correlate with improved oral bioavailability and reduced off-target binding risk [1].

Medicinal Chemistry Chemical Biology Spirocyclic Synthesis

Regioisomeric Differentiation: 4-Position vs. 1-Position Methoxyacetamide Azaspiro Analogs

The target compound positions the methoxyacetamide group at the 4-position of the 2-azaspiro[4.5]decane system, while the regioisomer N-{8-azaspiro[4.5]decan-1-yl}-2-methoxyacetamide (CAS 2137585-06-7, C12H22N2O2, MW 226.32) anchors the same functional group at the 1-position . The 4-substituted isomer has two additional methylene units (ΔMW = +14.02 g/mol; ΔFormula = +CH2) and presents the methoxyacetamide vector in a distinct spatial orientation. The 4-position substituent is equatorial relative to the cyclohexane ring, while the 1-position substituent adopts a different trajectory [1]. In spirocyclic scaffolds, the attachment point of a pharmacophoric group profoundly influences target recognition; regioisomers can exhibit order-of-magnitude differences in affinity for the same biological target [2].

Structure-Activity Relationship Medicinal Chemistry Scaffold Hopping

Sigma Receptor Ligand Class Activity: Contextualized Differentiation of the Azaspiro[4.5]decane Scaffold

Although no direct sigma receptor binding data exist for the target compound, 1-oxa-8-azaspiro[4.5]decane derivatives – close structural relatives within the azaspiro[4.5]decane family – have demonstrated nanomolar affinity for sigma-1 receptors (Ki(σ1) = 0.47–12.1 nM) with selectivity ratios over sigma-2 receptors ranging from 2-fold to 44-fold (Ki(σ2)/Ki(σ1) = 2–44) [1]. The target compound incorporates a 2-aza (rather than 1-oxa-8-aza) heteroatom arrangement and a methoxyacetamide substitution at the 4-position, features that may modulate sigma receptor affinity and subtype selectivity. The class precedent establishes that azaspiro[4.5]decane derivatives can achieve high σ1 affinity, but the precise substitution pattern (nitrogen position, linker, terminal amide) determines the quantitative binding profile [2].

Sigma Receptor CNS Drug Discovery Radioligand Development

Conformational Restriction and Three-Dimensional Shape Differentiation vs. Linear Amine Analogs

The spirocyclic junction of the 2-azaspiro[4.5]decane core creates a semi-rigid three-dimensional scaffold with restricted bond rotation. Linear amine analogs such as N-cyclohexyl-2-methoxyacetamide or N-(cyclohexylmethyl)-2-methoxyacetamide lack this conformational constraint, resulting in higher entropic penalties upon target binding and greater conformational flexibility [1]. Conformational restriction is a well-established strategy in medicinal chemistry to pre-organize a ligand into its bioactive conformation, which can improve binding affinity by reducing the entropy loss upon complex formation [2]. The spirocyclic architecture also introduces chirality and increases fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with clinical success and improved physicochemical properties [3].

Conformational Analysis Drug Design Scaffold Diversity

Commercially Available Purity and Physical Form: Procurement-Relevant Specifications

The target compound is commercially supplied by Sigma-Aldrich (Product ENAH5802F43E) at 95% purity as an oil, with room-temperature storage and normal shipping conditions . The oil physical form distinguishes it from the structurally related tert-butyl carbamate analog, which is typically supplied as a solid . This physical state difference affects handling (weighing accuracy, solubility preparation) and stability (oil may be more susceptible to oxidation). The specified storage condition (room temperature) indicates adequate ambient stability, avoiding cold-chain logistics costs.

Chemical Procurement Quality Control Compound Management

Recommended Research and Procurement Application Scenarios for N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide


Structure-Activity Relationship (SAR) Exploration in Medicinal Chemistry Hit-to-Lead Programs

The compound's well-defined substitution at the 4-position of the 2-azaspiro[4.5]decane core, combined with its methoxyacetamide functional group, makes it a suitable starting point for systematic SAR campaigns. Researchers can modify the methoxyacetyl moiety (e.g., replacing methoxy with halogen, aryl, or heterocycle) while maintaining the spirocyclic scaffold, enabling exploration of pharmacophoric requirements for emerging targets. The absence of a Boc protecting group – in contrast to the tert-butyl carbamate analog – eliminates the need for deprotection steps, streamlining analog synthesis. The compound's 95% commercial purity and oil physical form support direct use in biochemical and cellular assays without additional purification .

Target Class-Focused Screening in CNS Drug Discovery

Given the demonstrated nanomolar sigma-1 receptor affinity of structurally related 1-oxa-8-azaspiro[4.5]decane derivatives (class-level Ki range: 0.47–12.1 nM) [1], the target compound merits inclusion in focused screening panels for sigma receptors and other CNS targets (e.g., GPCRs, ion channels) where spirocyclic scaffolds have shown preferential activity. Its lower calculated lipophilicity relative to the Boc-protected analog suggests potentially improved CNS multiparameter optimization (MPO) scores. The conformational restriction inherent to the spirocyclic core may reduce promiscuous binding compared to linear amine controls.

Spirocyclic Library Construction in Chemical Biology

The compound serves as a versatile building block for generating spirocyclic compound libraries. The secondary amine within the azaspiro ring and the terminal methoxyacetamide provide two distinct diversification points for parallel synthesis. The increased fraction of sp³-hybridized carbons (Fsp³ = 0.77) aligns with current medicinal chemistry trends favoring three-dimensional, saturated scaffolds over flat aromatic compounds [2]. Chemical biology groups seeking to expand screening deck diversity with underrepresented spirocyclic chemotypes should prioritize this scaffold over linear amine alternatives.

Peptide Mimetic and Foldamer Research

The methoxyacetamide side chain, linked to the spirocyclic amine via a methylene spacer, mimics a glycine-like motif with enhanced conformational constraint. This structural feature supports applications in peptidomimetic design, where spirocyclic scaffolds have been employed as rigidified amino acid surrogates to improve proteolytic stability and target affinity [3]. The compound's molecular weight (240.34 g/mol) falls within the optimal range for fragment-based drug discovery (MW < 300), making it suitable for fragment-screening campaigns.

Quote Request

Request a Quote for N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.